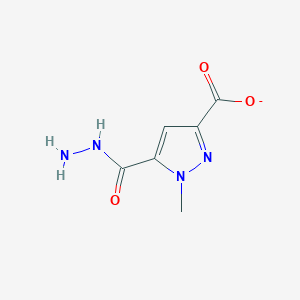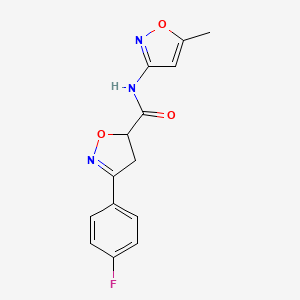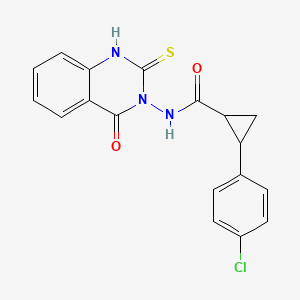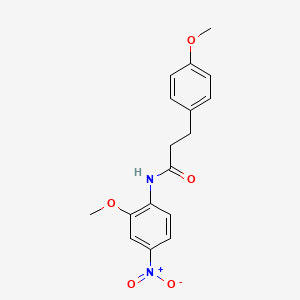
(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorinated nitrophenyl group, a cyano group, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration and Chlorination: The phenyl ring is nitrated and chlorinated to introduce the nitro and chloro substituents.
Coupling Reaction: The indole derivative is then coupled with the chlorinated nitrophenyl compound through a Knoevenagel condensation reaction, using a base such as piperidine in a solvent like ethanol, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Substituted products where the chloro group is replaced by other functional groups.
Applications De Recherche Scientifique
(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of (E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N~1~-(4-BROMO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE
- (E)-N~1~-(4-METHYL-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE
Uniqueness
(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-2-CYANO-3-(1H-INDOL-3-YL)-2-PROPENAMIDE is unique due to the presence of the chloro and nitro groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s biological activity and its interactions with other molecules, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H11ClN4O3 |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
(E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C18H11ClN4O3/c19-15-6-5-13(8-17(15)23(25)26)22-18(24)11(9-20)7-12-10-21-16-4-2-1-3-14(12)16/h1-8,10,21H,(H,22,24)/b11-7+ |
Clé InChI |
ORCHMISQECAOAY-YRNVUSSQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B10895054.png)

![2-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895064.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone](/img/structure/B10895068.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10895080.png)
![ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B10895086.png)
![9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B10895092.png)
![4-[(4-bromophenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10895099.png)
![2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide](/img/structure/B10895105.png)
![N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10895110.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895117.png)

